What is the biosynthetic pathway of Taurochenodeoxycholic acid?
What is the biosynthetic pathway of Taurochenodeoxycholic acid?
Conjugation of Chenodeoxycholic Acid with Taurine (B1682933)
The final stage in the biosynthesis of taurochenodeoxycholic acid is the conjugation of CDCA with taurine. This process, which occurs in the peroxisomes and cytosol of hepatocytes, increases the water solubility and amphipathicity of the bile acid, making it a more effective detergent for the emulsification of dietary fats.[1] The conjugation is a two-step enzymatic reaction:
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Activation of CDCA: Chenodeoxycholic acid is first activated to its coenzyme A (CoA) thioester, chenodeoxycholyl-CoA. This reaction is catalyzed by bile acid-CoA synthetase (BACS) .
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Amidation with Taurine: The chenodeoxycholyl moiety is then transferred from CoA to the amino group of taurine, forming an amide bond. This step is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT) .[2][3] The availability of taurine within the hepatocyte is a critical determinant of the ratio of taurine-conjugated to glycine-conjugated bile acids.[4][5]
Biosynthetic Pathways and Logical Flow
The following diagrams illustrate the key pathways in the synthesis of taurochenodeoxycholic acid.
Quantitative Data
The following tables summarize key quantitative parameters related to the biosynthesis of taurochenodeoxycholic acid. Data for human enzymes are provided where available.
Table 1: Kinetic Parameters of Key Human Enzymes
| Enzyme | Substrate(s) | Km | Vmax | Notes |
| CYP7A1 | Cholesterol | ~24 µM | ~1.2 nmol/min/mg | Data from a study on amitriptyline (B1667244) N-demethylation, may not be fully representative for cholesterol.[6] |
| CYP27A1 | Cholesterol | 150 - 400 µM | Not reported | Apparent Km can be influenced by assay conditions.[7] |
| BACS | Cholic Acid | ~30 µM | Not reported | Data for the bovine enzyme, human data is limited. |
| BAAT | Cholyl-CoA | Not reported | Not reported | Affinity for CoA-thioester is high. |
| Taurine | 1.1 mM | Not reported | Demonstrates higher affinity for taurine over glycine.[8] | |
| Glycine | 5.8 mM | Not reported | [8] |
Table 2: Physiological Concentrations and Synthesis Rates
| Compound | Concentration/Rate | Tissue/Fluid | Notes |
| Chenodeoxycholic Acid (CDCA) Synthesis | 0.8 mmol/day (12 µmol/kg/day) | Liver | Represents daily de novo synthesis. |
| Cholic Acid Synthesis | 1.3 mmol/day (20 µmol/kg/day) | Liver | For comparison with CDCA synthesis. |
| Total Bile Acid Pool | ~3 g | Enterohepatic Circulation | This pool circulates 4 to 12 times per day. |
| Taurine | 10-20 mM | HepG2 cells (in vitro) | Intracellular concentrations can influence conjugation rates.[5] |
Experimental Protocols
This section provides an overview of methodologies for key experiments in the study of taurochenodeoxycholic acid biosynthesis.
Assay for CYP7A1 Activity
CYP7A1 activity is often measured indirectly by quantifying a downstream product. An established method involves measuring 7α-hydroxy-4-cholesten-3-one (C4), a stable intermediate, in serum or plasma, which correlates well with hepatic CYP7A1 enzymatic activity.
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Objective: To determine the activity of CYP7A1 by quantifying the product 7α-hydroxy-4-cholesten-3-one.
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Methodology: High-Performance Liquid Chromatography (HPLC).
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Sample Preparation: Liver microsomes are prepared from tissue homogenates by differential centrifugation.
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Enzymatic Reaction: Microsomal protein is incubated with cholesterol (substrate), NADPH (cofactor), and exogenous cholesterol oxidase in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C. The cholesterol oxidase converts the immediate product, 7α-hydroxycholesterol, to the more stable 7α-hydroxy-4-cholesten-3-one.
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Extraction: The reaction is stopped, and steroids are extracted using an organic solvent (e.g., ethyl acetate).
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HPLC Analysis: The extracted sample is dried, reconstituted, and injected into a normal-phase HPLC system.
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Detection: The product is detected by UV absorbance at 254 nm.
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Quantification: The concentration is determined by comparing the peak area to a standard curve of purified 7α-hydroxy-4-cholesten-3-one.
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Alternatively, commercial ELISA kits are available for the quantification of the CYP7A1 protein itself.
Assay for BAAT (Bile Acid-CoA:amino acid N-acyltransferase) Activity
BAAT activity can be measured by quantifying the formation of the conjugated bile acid product.
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Objective: To measure the N-acyltransferase activity of BAAT.
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Methodology: LC-MS/MS-based assay.[2]
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Enzyme Source: Purified recombinant BAAT or cytosol fraction from liver homogenate.
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Reaction Mixture: A reaction mixture is prepared containing potassium phosphate buffer (pH 8.4), taurine (e.g., 250 µM), and the enzyme source.
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Initiation: The reaction is initiated by adding the bile acid-CoA thioester substrate (e.g., chenodeoxycholyl-CoA, 60 µM).
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Incubation: The reaction is incubated at 37°C for a defined period (e.g., 15 minutes).
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Termination and Sample Preparation: The reaction is stopped by adding a cold acidic solution (e.g., 100 mM sodium phosphate, pH 2.0) containing an internal standard. Proteins are precipitated with a solvent like acetonitrile.
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LC-MS/MS Analysis: After centrifugation, the supernatant is analyzed by reverse-phase LC-MS/MS to quantify the amount of taurochenodeoxycholic acid formed.
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Quantification of Taurochenodeoxycholic Acid in Biological Samples
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Objective: To measure the concentration of TCDCA in serum, plasma, or liver tissue.
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Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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Sample Preparation:
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An aliquot of the biological sample (e.g., 200 µL of serum) is taken.
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An internal standard solution (e.g., a deuterated bile acid) is added.
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Proteins are precipitated by adding a solvent such as methanol (B129727) or acetonitrile.
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The sample is vortexed and then centrifuged to pellet the precipitated proteins.
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The supernatant is transferred for analysis.
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Chromatographic Separation:
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An aliquot of the supernatant is injected onto a reverse-phase HPLC column (e.g., C18).
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A gradient elution is performed using mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile/isopropanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
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Mass Spectrometric Detection:
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The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in negative ion mode.
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Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for TCDCA and the internal standard are monitored for high selectivity and sensitivity.
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Quantification: The concentration of TCDCA in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve prepared with known concentrations of TCDCA.
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References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Bile acid kinetics and biliary lipid composition in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile Acid Metabolism in Liver Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol-lowing effect of taurine in HepG2 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Isocratic High-Performance Liquid Chromatography Assay for CYP7A1-Catalyzed Cholesterol 7α-Hydroxylation | Springer Nature Experiments [experiments.springernature.com]
- 8. assaygenie.com [assaygenie.com]
